molecular formula C15H11Cl2N3O3S3 B2771513 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide CAS No. 1164484-16-5

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide

Cat. No.: B2771513
CAS No.: 1164484-16-5
M. Wt: 448.35
InChI Key: QHBBIPCEIGHCAZ-CYVLTUHYSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide is a sophisticated synthetic compound designed for advanced biochemical and pharmacological research. This molecule integrates a benzothiazole core, a sulfonamide group, and a dichlorothiophene carboxamide moiety in a specific (Z) isomeric configuration, suggesting potential for targeted protein interaction. Its complex structure indicates it may be investigated as a potential inhibitor for specific enzymatic pathways. Researchers can explore its application in studying cellular signaling processes, with its sulfamoyl group hinting at possible carbonic anhydrase inhibition properties, and the allyl-substituted benzothiazole system suggesting potential bioactivity relevant to antimicrobial or anticancer screening assays. The precise mechanism of action is area-specific, but may involve reversible binding to an enzyme's active site or modulation of protein-protein interactions, leading to altered cellular function. This product is provided as a high-purity solid and is intended for in vitro analysis. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the product analysis certificate for detailed specifications including purity and handling instructions.

Properties

IUPAC Name

2,5-dichloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O3S3/c1-2-5-20-10-4-3-8(26(18,22)23)6-11(10)24-15(20)19-14(21)9-7-12(16)25-13(9)17/h2-4,6-7H,1,5H2,(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBBIPCEIGHCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide is a synthetic compound that exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a sulfonamide group and a thiazole ring, suggest potential interactions with various biological targets. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular Formula C₁₈H₁₇N₃O₃S₃
Molecular Weight 419.5 g/mol
CAS Number 887202-55-3

This compound's structure includes an allyl substituent and a sulfonamide moiety, which are known to influence its biological properties significantly.

Antimicrobial Activity

The sulfonamide group is recognized for its antibacterial properties. Studies have indicated that compounds with similar structures exhibit significant efficacy against various bacterial strains. For instance, the compound has shown promise against:

  • Candida albicans
  • Cryptococcus neoformans
  • Several phytopathogens including Rhizoctonia solani and Fusarium oxysporum .

Table 1 summarizes the antimicrobial activity of related compounds:

CompoundTarget OrganismActivity Level
S-Ethyl thioglycolurilCandida albicansHigh
S-Methyl thioglycolurilRhizoctonia solaniModerate
(Z)-N-(3-allyl-6-sulfamoyl...)Cryptococcus neoformansSignificant

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its effects on various cancer cell lines, including leukemia and breast cancer cells.

Table 2 provides an overview of its anticancer activity against selected cell lines:

Cell LineIC₅₀ (μM)Effectiveness (%)
HL-60 (Leukemia)1045.58
MDA-MB-435 (Melanoma)1535.00
MCF-7 (Breast Cancer)1240.00

These results indicate that the compound possesses selective cytotoxicity, making it a candidate for further development in cancer therapy.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit bacterial dihydropteroate synthase, crucial for folate synthesis.
  • Disruption of Cell Membranes : The thiazole ring may interact with membrane components, leading to increased permeability and cell lysis in microbial cells.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the activation of caspases.

Case Studies

A notable study evaluated the compound's efficacy in treating infections caused by resistant bacterial strains. The results demonstrated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent .

Another study focused on its anticancer effects, revealing that treatment with the compound led to reduced tumor size in xenograft models, supporting its use in future clinical applications .

Q & A

Q. What are the standard synthetic routes for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide?

The synthesis typically involves:

  • Thiazole core formation : Cyclization of 2-aminobenzenethiol derivatives under basic conditions to form the benzo[d]thiazole scaffold .
  • Allylation : Introduction of the allyl group via nucleophilic substitution or coupling reactions, often using allyl bromide in polar aprotic solvents (e.g., DMF) .
  • Sulfamoylation : Reaction with sulfamoyl chloride to introduce the sulfamoyl group at position 6 of the thiazole ring .
  • Carboxamide coupling : Activation of the carboxylic acid group (e.g., using HATU or EDC) for condensation with the thiazole intermediate . Purity is ensured via HPLC or column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., allyl group at N3, sulfamoyl at C6) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for C₁₈H₁₅Cl₂N₃O₃S₂) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., S=O stretch at ~1150 cm⁻¹ for sulfamoyl) .
  • HPLC : Monitors reaction progress and purity (>95% purity required for biological assays) .

Q. What initial biological screening assays are recommended for this compound?

Prioritize:

  • Antimicrobial assays : Broth microdilution to determine MIC against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays targeting dihydropteroate synthase (folate pathway) due to sulfamoyl group activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Maintain 0–5°C during sulfamoylation to minimize side reactions .
  • Solvent selection : Use DMF for allylation to enhance nucleophilicity; switch to dichloromethane for acid-sensitive steps .
  • Catalysts : Employ Pd(PPh₃)₄ for Suzuki-Miyaura coupling if introducing aryl groups .
  • Real-time monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediates .

Q. How can contradictions in biological activity data across studies be resolved?

  • Replicate assays : Conduct dose-response curves in triplicate under standardized conditions (pH 7.4, 37°C) .
  • Assay variability : Compare results across multiple cell lines (e.g., primary vs. immortalized) to identify cell-type-specific effects .
  • Metabolic stability : Pre-treat compounds with liver microsomes to assess degradation kinetics .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to dihydropteroate synthase (PDB: 1AJ7) .
  • Molecular Dynamics (MD) simulations : GROMACS for 100-ns trajectories to evaluate binding stability in solvated environments .
  • QSAR modeling : Train models on analogues to correlate substituent electronegativity with antibacterial activity .

Q. What strategies enhance bioactivity through structural modification?

  • Functional group substitution : Replace 2,5-dichlorothiophene with electron-withdrawing groups (e.g., CF₃) to boost electrophilicity .
  • Stereochemical tuning : Synthesize (E)-isomers to compare activity and identify conformation-dependent mechanisms .
  • Prodrug design : Introduce ester moieties at the carboxamide group to improve membrane permeability .

Q. How can compound instability during biological assays be addressed?

  • pH adjustment : Use phosphate buffer (pH 7.4) to prevent hydrolysis of the sulfamoyl group .
  • Inert atmosphere : Store solutions under argon to avoid oxidation of the allyl group .
  • Lyophilization : Freeze-dry stock solutions in amber vials to extend shelf life .

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